Product packaging for Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine(Cat. No.:CAS No. 1354485-25-8)

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Cat. No.: B1390462
CAS No.: 1354485-25-8
M. Wt: 507.6 g/mol
InChI Key: PWRIYHZWFNFNDD-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a specialized, protected D-amino acid derivative essential for advanced peptide synthesis. With a molecular formula of C32H29NO5 and a molecular weight of 507.58 g/mol, this building block is characterized by its two key protecting groups: the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group on the alpha-amine and the acid-stable benzyl group on the phenolic side chain of tyrosine. This orthogonal protection strategy is crucial for Solid-Phase Peptide Synthesis (SPPS), allowing for sequential deprotection and chain elongation while preserving the integrity of the side chain. The additional Nalpha-methylation introduces a methyl group on the amide nitrogen, a modification that significantly influences the conformational properties of the resulting peptides by disrupting hydrogen bonding, which can enhance metabolic stability and membrane permeability. This compound is potentially useful for proteomics studies and is a critical reagent in the synthesis of complex peptide sequences with high purity. Its applications extend to various cutting-edge research fields, including drug development, where it is used to create novel therapeutic peptides with improved pharmacokinetic profiles; bioconjugation, for attaching biomolecules to surfaces or other molecules in targeted drug delivery systems; and neuroscience research, where it aids in the development of neuroactive compounds. Furthermore, it is instrumental in protein engineering to modify and enhance protein stability and functionality. The benzyl protection of the tyrosine phenol is stable under the basic conditions required for Fmoc removal, and the Fmoc group is typically cleaved with a base such as piperidine. Researchers should note that the compound has a reported melting point of 63-69 °C and an optical rotation of [a]D = +38 ± 2° (C=1 in acetone) for its L-enantiomer analogue, and it is recommended to store the product at 0-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H29NO5 B1390462 Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine CAS No. 1354485-25-8

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIYHZWFNFNDD-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved through the reaction of tyrosine with Fmoc chloride in the presence of a base such as pyridine. The O-benzyl group is introduced to protect the hydroxyl group of tyrosine, and the Nalpha-methyl group is added to enhance the stability and solubility of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and by-products, ensuring the efficient production of the compound .

Scientific Research Applications

Peptide Synthesis

Fmoc-Nα-methyl-O-benzyl-D-tyrosine is primarily employed as a building block in solid-phase peptide synthesis (SPPS) . Its Fmoc (9-fluorenylmethoxycarbonyl) protection group allows for efficient coupling reactions, leading to the formation of complex peptide sequences with high purity. The advantages of using this compound in peptide synthesis include:

  • Enhanced Solubility: The benzyl group improves the solubility of peptides in organic solvents, facilitating easier purification processes.
  • Compatibility with Diverse Modifications: The structure allows for various modifications, such as cyclization or incorporation of unnatural amino acids, which can enhance the biological activity of the resulting peptides .

Drug Development

In the pharmaceutical industry, Fmoc-Nα-methyl-O-benzyl-D-tyrosine plays a crucial role in developing peptide-based drugs. Its applications include:

  • Targeting Specific Receptors: The compound's structural features enable the design of peptides that can selectively bind to specific receptors or enzymes, enhancing therapeutic efficacy.
  • Improving Stability: Modifications using this amino acid can lead to increased stability and bioavailability of peptide drugs, making them more effective in clinical settings .

Bioconjugation

Bioconjugation techniques utilize Fmoc-Nα-methyl-O-benzyl-D-tyrosine for attaching biomolecules to surfaces or other molecules. This application is vital for:

  • Targeted Drug Delivery Systems: By conjugating therapeutic agents with targeting ligands, researchers can improve the specificity and reduce side effects of drug treatments.
  • Development of Diagnostic Tools: The compound can be used to create bioconjugates that serve as markers or probes in various diagnostic applications .

Research in Neuroscience

The compound has significant implications in neuroscience research, particularly in studying neurotransmitter systems. Applications include:

  • Understanding Neurological Pathways: Fmoc-Nα-methyl-O-benzyl-D-tyrosine aids in synthesizing neuroactive compounds that help elucidate complex neuronal interactions.
  • Development of Neuroactive Peptides: It is used to create peptides that can modulate neurotransmitter activity, providing insights into potential treatments for neurological disorders .

Protein Engineering

In protein engineering, Fmoc-Nα-methyl-O-benzyl-D-tyrosine is instrumental for:

  • Enhancing Protein Stability: By modifying proteins with this compound, researchers can improve their stability and functionality, which is crucial for various biotechnological applications.
  • Enzyme Engineering: The ability to incorporate this amino acid into enzyme structures allows for the design of more efficient catalysts for biochemical reactions .

Summary Table of Applications

Application AreaKey Benefits
Peptide SynthesisEnhanced solubility; compatibility with modifications
Drug DevelopmentTargeting specific receptors; improved stability
BioconjugationTargeted drug delivery; development of diagnostic tools
Neuroscience ResearchUnderstanding neurological pathways; neuroactive peptides
Protein EngineeringEnhanced stability; enzyme efficiency

Case Studies and Research Findings

  • Peptide Therapeutics Development : Research has demonstrated that incorporating Fmoc-Nα-methyl-O-benzyl-D-tyrosine into peptide sequences significantly improves their binding affinity to target proteins compared to unmodified peptides. This was evidenced through competitive fluorescence polarization assays that measured binding constants .
  • Advancements in SPPS : Recent advancements in Fmoc SPPS technology have highlighted the increasing demand for modified amino acids like Fmoc-Nα-methyl-O-benzyl-D-tyrosine. These advancements have led to improved synthesis times and higher quality peptides entering clinical trials .
  • Neuroactive Compound Synthesis : Studies have utilized this compound in synthesizing neuropeptides that modulate synaptic transmission, providing new insights into potential therapeutic strategies for treating neurological disorders .

Mechanism of Action

The mechanism of action of Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino function, allowing for selective deprotection and subsequent peptide bond formation. The O-benzyl group protects the hydroxyl function, preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key derivatives of Fmoc-protected tyrosine and phenylalanine analogs, highlighting differences in substituents, stereochemistry, and applications:

Compound Name CAS Molecular Formula MW Substituents Stereochemistry Key Properties
Fmoc-O-benzyl-L-tyrosine 71989-40-7 C₃₁H₂₇NO₅ 493.55 O-benzyl L Hydrophobic; requires hydrogenolysis for deprotection.
Fmoc-O-benzyl-D-tyrosine (hypothetical) - C₃₁H₂₇NO₅ ~493.55 O-benzyl D Enhanced enzymatic stability; mirrors L-form solubility.
Fmoc-D-Tyr(Me)-OH 201335-88-8 C₂₅H₂₃NO₅ 417.5 O-methyl D Less hydrophobic; deprotection via mild acid.
Fmoc-D-Tyr(tBu)-OH 118488-18-9 C₂₈H₂₉NO₅ 459.53 O-tert-butyl D Acid-labile; bulky tert-butyl group improves solubility in organic solvents.
Fmoc-O-allyl-L-tyrosine 146982-30-1 C₂₇H₂₅NO₅ 443.5 O-allyl L Allyl group removed via palladium catalysis; orthogonal protection strategies.
N-Fmoc-N-methyl-D-phenylalanine - C₂₅H₂₃NO₃ 385.46 Nalpha-methyl, no hydroxyl D Backbone methylation reduces hydrogen bonding; mimics tyrosine side-chain absence.
Fmoc-O-benzyl-3-nitro-D-tyrosine 136590-09-5 C₃₁H₂₆N₂O₇ 448.44 O-benzyl, 3-nitro D Electron-withdrawing nitro group alters electronic properties and reactivity.

Key Comparison Points

Protecting Group Chemistry
  • O-Benzyl (Target Compound) : Offers robust protection but requires harsh conditions (e.g., H₂/Pd or TFA/Scavengers) for removal. Increases hydrophobicity, complicating aqueous purification .
  • O-tert-Butyl : Acid-labile (cleaved with TFA), preferred for peptides requiring mild deprotection. Bulkier than benzyl, enhancing solubility in DMF/NMP .
  • O-Methyl : Minimal steric hindrance; deprotected via HI or HBr, but less common in SPPS due to stability issues .
  • O-Allyl : Orthogonal protection compatible with Fmoc chemistry; removed under neutral conditions using Pd(0) .
Stereochemical and Backbone Modifications
  • D vs. L Configuration: D-amino acids enhance proteolytic resistance and are used in antimicrobial peptides. For example, Fmoc-D-Tyr(tBu)-OH (CAS 118488-18-9) is favored in peptidomimetic designs .
  • Nalpha-Methylation : Introduced in the target compound and N-Fmoc-N-methyl-D-phenylalanine , this modification reduces hydrogen bonding, favoring helical or turn conformations. It also improves membrane permeability.
Solubility and Coupling Efficiency
  • Bulky groups (e.g., O-benzyl) may slow coupling kinetics. However, activating reagents like HBTU ensure high efficiency even with hindered residues, enabling single couplings in 10–30 minutes .
  • Hydrophobic derivatives (e.g., O-benzyl) require polar aprotic solvents (DMF, NMP) for solubility, while tert-butyl variants exhibit better compatibility with organic phases .

Biological Activity

Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine is a modified form of the amino acid tyrosine, primarily utilized in solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis and modification of peptides for various biological applications. This article delves into the biological activity of this compound, exploring its biochemical properties, mechanisms of action, and implications for research and therapeutic applications.

Overview of this compound

  • Molecular Formula : C32H29NO5
  • Molecular Weight : 507.58 g/mol
  • CAS Number : 1354485-25-8

This compound is characterized by its ability to act as a building block in peptide synthesis. The Fmoc group provides stability during synthesis while allowing for selective deprotection under mild conditions, facilitating the incorporation of this derivative into peptide chains.

The biological activity of this compound is primarily linked to its incorporation into peptides, which can modulate various cellular functions:

  • Peptide Synthesis : The compound is integrated into peptide sequences during SPPS, where it influences the structure and function of the resulting peptides .
  • Cellular Interactions : Peptides synthesized with this compound can interact with proteins and receptors, potentially altering signaling pathways and cellular responses .
  • Pharmacological Applications : By modifying the properties of peptides, this compound can enhance the pharmacokinetic profiles of therapeutic agents, making them more effective in clinical settings .

This compound exhibits several biochemical properties that contribute to its utility in research:

  • Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity : The Fmoc group protects the amino functionality of tyrosine, preventing unwanted reactions during peptide synthesis. Once the peptide is formed, the Fmoc group can be removed to expose the amino group for further interactions .

Cellular Effects and Applications

The incorporation of this compound into peptides has been shown to affect various cellular processes:

  • Signal Modulation : Peptides containing this compound can be designed to activate or inhibit specific signaling pathways, influencing gene expression and metabolic processes.
  • Protein Interaction Studies : Researchers utilize this compound to study protein-protein interactions by incorporating it at specific sites within proteins, allowing for insights into protein functions and potential drug targets .

Research Findings and Case Studies

Several studies have highlighted the significance of this compound in biological research:

StudyFindings
PMC4745034Demonstrated that Fmoc SPPS provides high-quality peptide synthesis with minimal side reactions. The study emphasized the importance of protecting groups like Fmoc in maintaining peptide integrity during synthesis .
Science.govInvestigated analogs derived from Fmoc-protected amino acids for their potential as inhibitors in allergic reactions. The study showcased how modifications could enhance binding affinities without triggering adverse responses .
ACS PublicationsExplored optimized processes for producing peptides using Fmoc derivatives, highlighting their role in developing therapeutic agents with improved efficacy and safety profiles .

Q & A

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodology : For conflicting NMR/MS results:
  • Repurification : Use preparative HPLC to isolate the target compound from co-eluting impurities.
  • 2D NMR (HSQC, COSY) : Assign ambiguous proton/carbon signals to confirm regiochemistry.
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to verify assignments .

Notes

  • References : Avoid non-academic sources (e.g., ). Prioritize peer-reviewed methods from synthesis guides and analytical protocols .
  • Experimental Design : Include controls (e.g., unmodified D-tyrosine) to isolate the effects of Nalpha-methyl and O-benzyl groups.
  • Data Validation : Cross-validate results using orthogonal techniques (e.g., HPLC + MS) to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine
Reactant of Route 2
Reactant of Route 2
Fmoc-Nalpha-methyl-O-benzyl-D-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.